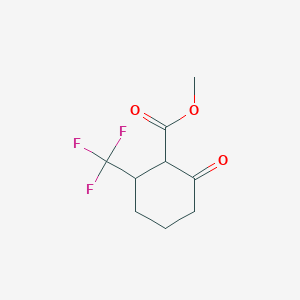
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated organic compound with the molecular formula C9H11F3O3 and a molecular weight of 224.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate typically involves the esterification of 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: 2-hydroxy-6-(trifluoromethyl)cyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate largely depends on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate: Known for its unique trifluoromethyl group.
Methyl 2-oxo-6-(difluoromethyl)cyclohexanecarboxylate: Similar structure but with a difluoromethyl group.
Methyl 2-oxo-6-(chloromethyl)cyclohexanecarboxylate: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C9H11F3O3 |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
methyl 2-oxo-6-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
NVFGRFZMCKXDSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(CCCC1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
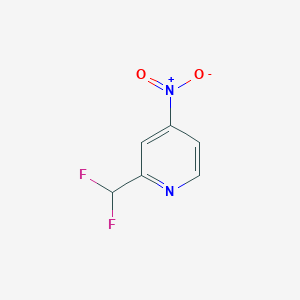
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

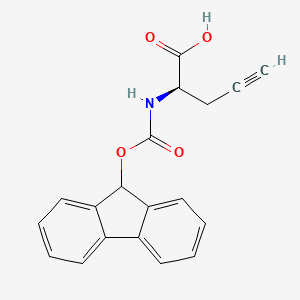
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
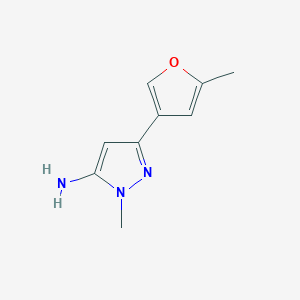



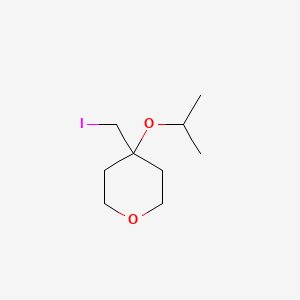
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
